molecular formula C14H11F2NO3S B497000 N-(2-acetylphenyl)-2,4-difluorobenzenesulfonamide CAS No. 306977-74-2

N-(2-acetylphenyl)-2,4-difluorobenzenesulfonamide

Cat. No. B497000
CAS RN: 306977-74-2
M. Wt: 311.31g/mol
InChI Key: SXTNZGDMDXATPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-acetylphenyl)-2,4-difluorobenzenesulfonamide” is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are organic compounds containing the functional group -SO2NH2 . They are widely used in medicinal chemistry due to their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would consist of a 2,4-difluorobenzenesulfonamide core with a 2-acetylphenyl group attached to the nitrogen of the sulfonamide. The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

Sulfonamides, in general, can undergo a variety of chemical reactions, including hydrolysis, acylation, and displacement reactions . The specific reactions that “this compound” might undergo would depend on the reaction conditions and the presence of other reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “this compound”, one could expect properties typical of sulfonamides, such as relatively high melting points and good solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : One study detailed the highly efficient and simple route to synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide, highlighting the advantages of excellent yields, short reaction times, and high purity, which may be relevant to the synthesis of closely related compounds like N-(2-acetylphenyl)-2,4-difluorobenzenesulfonamide (Kobkeatthawin et al., 2017).
  • Molecular Structure : The crystal and molecular structure of these compounds often exhibit significant features such as V-shaped conformations and specific dihedral angles between benzene rings, indicative of potential interaction patterns in the crystal state (Kobkeatthawin et al., 2013).

Biological Activity Evaluation

  • Antibacterial and Antimycobacterial Agents : Some derivatives have been evaluated for their antibacterial activities, revealing the potential of sulfonamide compounds as antibacterial agents. Specifically, thiol-activated sources of sulfur dioxide (SO₂) from related sulfonamides have shown high potency against Mycobacterium tuberculosis, suggesting potential applications in antimycobacterial therapy (Malwal et al., 2012).
  • Anticancer and Antiproliferative Effects : Research into sulfonamide derivatives has also delved into their pro-apoptotic effects on cancer cells, indicating the role of these compounds in activating molecular pathways such as p38/ERK phosphorylation that leads to cell death, thereby highlighting their potential as anticancer agents (Cumaoğlu et al., 2015).

Chemical Properties and Interactions

  • Supramolecular Architecture : Studies on the crystal packing and supramolecular architecture of arylsulfonamides have revealed the influence of substitutions on the molecular conformation and intermolecular interactions. This knowledge is pivotal for understanding the chemical behavior and potential applications of this compound and similar molecules (Fernandes et al., 2011).

Synthesis of Glycosyl Derivatives

  • Glycosyl Amides Synthesis : A notable application involves the synthesis of N-glycosyl amides using a N-glycosyl-2,4-dinitrobenzenesulfonamide and thioacids. This method points to the versatility of sulfonamide compounds in facilitating the synthesis of biologically relevant glycosylated molecules, which could have implications for drug development and synthetic biology (Talan et al., 2009).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. In general, care should be taken when handling any chemical compound, especially if its toxicity has not been fully evaluated .

Future Directions

The study of new sulfonamides is a vibrant field in medicinal chemistry, with potential applications in the development of new drugs . The compound “N-(2-acetylphenyl)-2,4-difluorobenzenesulfonamide” could be of interest in this context, and further studies could elucidate its potential biological activities and applications .

properties

IUPAC Name

N-(2-acetylphenyl)-2,4-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO3S/c1-9(18)11-4-2-3-5-13(11)17-21(19,20)14-7-6-10(15)8-12(14)16/h2-8,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTNZGDMDXATPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.